KGP94

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

KGP94 est un inhibiteur de petite molécule de l'enzyme cathépsine L, qui est une protéase lysosomale à cystéine. La cathépsine L joue un rôle crucial dans la dégradation des protéines au sein du lysosome et est impliquée dans diverses conditions pathologiques, notamment les métastases cancéreuses. This compound a montré un potentiel en tant qu'agent anti-métastatique en inhibant l'activité de la cathépsine L, réduisant ainsi les capacités invasives et migratoires des cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

KGP94 peut être synthétisé via plusieurs voies de synthèse. Une méthode efficace implique quatre étapes consécutives à partir du chlorure de 3-bromobenzoyle. Les étapes clés comprennent :

Formation d'amide de Weinreb : La réaction du chlorure de 3-bromobenzoyle avec un amide de Weinreb pour former un composé amide intermédiaire.

Réaction de Grignard : Couplage de l'amide intermédiaire avec un réactif de Grignard, tel que le bromure de 3-méthoxyphénylmagnesium, pour former le produit souhaité.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et la capacité d'adaptation du processus de production .

Analyse Des Réactions Chimiques

Biochemical Reactions and Mechanism

KGP94's primary mode of action involves binding to the active site of CTSL, forming a transient covalent bond with the thiolate moiety of Cys25 . Key biochemical reactions:

In vitro studies demonstrate IC50 values of 189–202 nM for CTSL inhibition .

Metabolic Pathways and Transformations

This compound interacts with cellular pathways, primarily affecting the Wnt/β-catenin signaling cascade . Key metabolic reactions:

Chemical Stability and Reactivity

This compound exhibits stability under controlled conditions but undergoes specific chemical transformations:

Applications De Recherche Scientifique

Key Applications

- Inhibition of Tumor Growth

-

Suppression of Metastasis

- Research Findings : this compound has demonstrated efficacy in reducing the metastatic potential of breast (MDA-MB-231) and prostate (PC-3ML) cancer cells. Under both normal and aberrant microenvironmental conditions (hypoxia and acidosis), treatment with this compound resulted in marked reductions in cell migration and invasion .

-

Anti-Angiogenic Properties

- In Vitro Studies : Treatment with this compound led to significant decreases in endothelial cell sprouting, migration, tube formation, and proliferation. These findings indicate that this compound not only affects cancer cells directly but also impacts the surrounding vasculature critical for tumor growth .

- Therapeutic Utility in Combination Treatments

Data Table: Summary of Research Findings on this compound

Mécanisme D'action

KGP94 exerts its effects by inhibiting the activity of cathepsin L. The mechanism involves the formation of a transient covalent bond between the thiocarbonyl group of this compound and the thiolate moiety of the enzyme’s active site cysteine residue. This inhibition is time-dependent, reversible, and competitive, leading to a decrease in cathepsin L activity. By inhibiting cathepsin L, this compound impedes the degradation of extracellular matrix components, thereby reducing cancer cell invasion and migration .

Comparaison Avec Des Composés Similaires

KGP94 est unique par rapport aux autres inhibiteurs de la cathépsine L en raison de sa forte sélectivité et de sa puissance. Des composés similaires comprennent :

E64 : Un inhibiteur puissant et irréversible de la cathépsine L, mais moins sélectif que this compound.

Z-FY-CHO : Un inhibiteur réversible de la cathépsine L avec une sélectivité modérée.

CA-074 : Un inhibiteur sélectif de la cathépsine B, souvent comparé aux inhibiteurs de la cathépsine L pour sa spécificité

This compound se distingue par sa capacité à inhiber la cathépsine L dans des conditions microenvironnementales normales et aberrantes, ce qui en fait un candidat prometteur pour la thérapie anti-métastatique .

Activité Biologique

KGP94, chemically known as 3-bromophenyl-3-hydroxyphenyl-ketone thiosemicarbazone, is a small molecule inhibitor primarily targeting Cathepsin L (CTSL), an enzyme implicated in cancer metastasis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound functions as a reversible competitive inhibitor of CTSL. It binds to the active site of the enzyme, thereby inhibiting its proteolytic activity. This inhibition is crucial as CTSL plays a significant role in tumor cell invasion and migration, particularly under conditions of hypoxia and acidic pH—common features of the tumor microenvironment that enhance metastatic potential .

Prostate and Breast Cancer

Research has demonstrated that this compound significantly reduces the invasive capabilities of prostate (PC-3ML) and breast cancer (MDA-MB-231) cells. In vitro studies revealed that treatment with this compound led to a marked decrease in cell migration and invasion under both normal and aberrant microenvironmental conditions .

Table 1: In Vitro Effects of this compound on Cancer Cell Lines

| Cell Line | Treatment Concentration | Migration Reduction (%) | Invasion Reduction (%) |

|---|---|---|---|

| PC-3ML | 10 µM | 65% | 70% |

| MDA-MB-231 | 25 µM | 60% | 65% |

In Vivo Studies

In vivo experiments further corroborated the anti-metastatic properties of this compound. Mice injected with PC-3ML cells and subsequently treated with this compound showed a 65% reduction in metastatic tumor burden compared to untreated controls. Histological analyses confirmed that this reduction was associated with decreased tumor growth and improved survival rates .

Bone Metastasis Model

In a prostate cancer bone metastasis model, this compound also demonstrated efficacy by reducing osteoclast formation and bone resorption, which are critical factors in bone metastasis progression. The treatment downregulated NFκB signaling pathways associated with osteoclastogenesis, indicating its potential to mitigate skeletal-related events in advanced prostate cancer .

Clinical Relevance

Several case studies have highlighted the clinical relevance of this compound as a promising therapeutic agent. For instance, a study indicated that this compound's inhibition of CTSL could be pivotal in managing metastatic disease progression, particularly in patients with advanced prostate cancer . Furthermore, ongoing research aims to enhance the solubility of this compound through prodrug formulations like KGP420, facilitating its application in clinical settings .

Propriétés

Formule moléculaire |

C14H12BrN3OS |

|---|---|

Poids moléculaire |

350.24 g/mol |

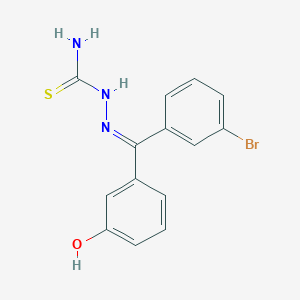

Nom IUPAC |

[(Z)-[(3-bromophenyl)-(3-hydroxyphenyl)methylidene]amino]thiourea |

InChI |

InChI=1S/C14H12BrN3OS/c15-11-5-1-3-9(7-11)13(17-18-14(16)20)10-4-2-6-12(19)8-10/h1-8,19H,(H3,16,18,20)/b17-13+ |

Clé InChI |

ZDBKSZKTCPOBFR-GHRIWEEISA-N |

SMILES isomérique |

C1=CC(=CC(=C1)O)/C(=N/NC(=S)N)/C2=CC(=CC=C2)Br |

SMILES canonique |

C1=CC(=CC(=C1)O)C(=NNC(=S)N)C2=CC(=CC=C2)Br |

Synonymes |

KGP94 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.